molecular formula C18H17N3O7S B11023935 methyl 5-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate

methyl 5-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11023935
M. Wt: 419.4 g/mol
InChI Key: ZZUGRVJSANLOSA-UHFFFAOYSA-N
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Description

Methyl 5-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that combines several functional groups, including a chromenone (coumarin) moiety, a thiadiazole ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate typically involves multiple steps:

    Synthesis of the Chromenone Moiety: The chromenone (coumarin) core can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of a strong acid catalyst.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be constructed by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the chromenone moiety with the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the chromenone ring.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone and thiadiazole rings.

    Substitution: Nucleophilic substitution reactions can occur at the ester and amide functionalities.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which methyl 5-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate exerts its effects depends on its interaction with molecular targets. For example, it might inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like 4-hydroxycoumarin and warfarin share the chromenone core but differ in their functional groups.

    Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and acetazolamide share the thiadiazole ring but have different substituents.

Uniqueness

What sets methyl 5-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate apart is its combination of the chromenone and thiadiazole moieties, which may confer unique biological activities and chemical properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H17N3O7S

Molecular Weight

419.4 g/mol

IUPAC Name

methyl 5-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]thiadiazole-4-carboxylate

InChI

InChI=1S/C18H17N3O7S/c1-8-10(7-13(22)19-16-15(18(24)27-4)20-21-29-16)17(23)28-12-6-9(25-2)5-11(26-3)14(8)12/h5-6H,7H2,1-4H3,(H,19,22)

InChI Key

ZZUGRVJSANLOSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC3=C(N=NS3)C(=O)OC

Origin of Product

United States

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